(2S)-Pyrrolidine-1,2-dicarbaldehyde
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Overview
Description
(2S)-Pyrrolidine-1,2-dicarbaldehyde is an organic compound with the molecular formula C6H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pyrrolidine-1,2-dicarbaldehyde typically involves the oxidation of (2S)-pyrrolidine-1,2-diol. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S)-Pyrrolidine-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) under inert atmosphere.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-Pyrrolidine-1,2-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2S)-Pyrrolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
(2S)-Pyrrolidine-1,2-diol: The precursor to (2S)-Pyrrolidine-1,2-dicarbaldehyde.
(2R)-Pyrrolidine-1,2-dicarbaldehyde: The enantiomer of this compound.
Pyrrolidine-2-carboxaldehyde: A related compound with a single aldehyde group.
Uniqueness: this compound is unique due to its dual aldehyde functionality and chiral nature. This combination allows it to participate in a wide range of chemical reactions and interact specifically with chiral biological targets, making it valuable in both synthetic chemistry and biochemical research.
Properties
CAS No. |
88218-11-5 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S)-pyrrolidine-1,2-dicarbaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-4-6-2-1-3-7(6)5-9/h4-6H,1-3H2/t6-/m0/s1 |
InChI Key |
ZMCJGVFVWMVPPT-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C=O)C=O |
Canonical SMILES |
C1CC(N(C1)C=O)C=O |
Origin of Product |
United States |
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